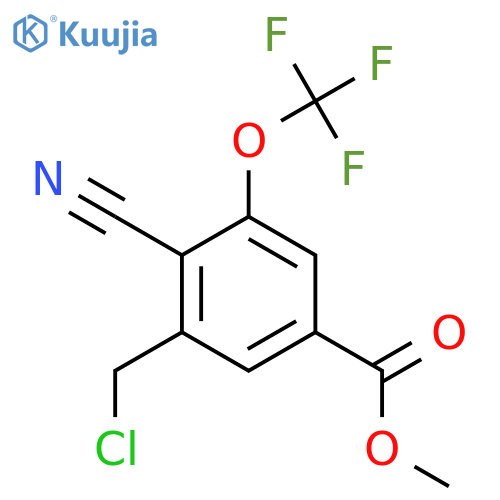Cas no 1805233-73-1 (Methyl 3-chloromethyl-4-cyano-5-(trifluoromethoxy)benzoate)

1805233-73-1 structure
商品名:Methyl 3-chloromethyl-4-cyano-5-(trifluoromethoxy)benzoate
CAS番号:1805233-73-1
MF:C11H7ClF3NO3
メガワット:293.626392602921
CID:4953493
Methyl 3-chloromethyl-4-cyano-5-(trifluoromethoxy)benzoate 化学的及び物理的性質
名前と識別子
-
- Methyl 3-chloromethyl-4-cyano-5-(trifluoromethoxy)benzoate
-
- インチ: 1S/C11H7ClF3NO3/c1-18-10(17)6-2-7(4-12)8(5-16)9(3-6)19-11(13,14)15/h2-3H,4H2,1H3
- InChIKey: FZHLGJYBIJRROM-UHFFFAOYSA-N
- ほほえんだ: ClCC1C=C(C(=O)OC)C=C(C=1C#N)OC(F)(F)F
計算された属性
- 水素結合ドナー数: 0
- 水素結合受容体数: 7
- 重原子数: 19
- 回転可能化学結合数: 4
- 複雑さ: 379
- トポロジー分子極性表面積: 59.3
- 疎水性パラメータ計算基準値(XlogP): 3.1
Methyl 3-chloromethyl-4-cyano-5-(trifluoromethoxy)benzoate 価格詳細 >>
| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
|---|---|---|---|---|---|---|---|---|
| Alichem | A015010657-500mg |
Methyl 3-chloromethyl-4-cyano-5-(trifluoromethoxy)benzoate |
1805233-73-1 | 97% | 500mg |
782.40 USD | 2021-06-21 | |
| Alichem | A015010657-250mg |
Methyl 3-chloromethyl-4-cyano-5-(trifluoromethoxy)benzoate |
1805233-73-1 | 97% | 250mg |
504.00 USD | 2021-06-21 | |
| Alichem | A015010657-1g |
Methyl 3-chloromethyl-4-cyano-5-(trifluoromethoxy)benzoate |
1805233-73-1 | 97% | 1g |
1,460.20 USD | 2021-06-21 |
Methyl 3-chloromethyl-4-cyano-5-(trifluoromethoxy)benzoate 関連文献
-
Katharina Chevalier,Matthias M. N. Wolf,Andreas Funk,Marko Andres,Markus Gerhards,Rolf Diller Phys. Chem. Chem. Phys., 2012,14, 15007-15020
-
Benjamin P. de Laune,Mariana J. Whitaker,Jose F. Marco,Michael F. Thomas,Frank J. Berry,Martin R. Lees,Colin Greaves J. Mater. Chem. C, 2017,5, 4985-4995
-
Chao Liu,Quanxiang Li,Weimin Kang,Weiwei Lei,Xungai Wang,Chunxiang Lu,Minoo Naebe J. Mater. Chem. A, 2022,10, 10-49
-
Fangyuan Lu,Renxiong Li,Nengjie Huo,Juehan Yang,Chao Fan,Xiaozhou Wang,Shengxue Yang,Jingbo Li RSC Adv., 2014,4, 5666-5670
1805233-73-1 (Methyl 3-chloromethyl-4-cyano-5-(trifluoromethoxy)benzoate) 関連製品
- 1365938-66-4(1-(difluoromethyl)-5-methyl-1H-pyrazole-4-carbaldehyde)
- 1481342-96-4(3-amino-1-(pyridin-4-yl)propan-1-one)
- 898791-17-8(1-(3-chloro-5-fluorophenyl)-3-(3-methylphenyl)propan-1-one)
- 1207030-44-1(1-(3,4-dimethylphenyl)-N-[(furan-2-yl)methyl]-5-(pyridin-4-yl)-1H-1,2,3-triazole-4-carboxamide)
- 866150-84-7(1-Benzyl-N-(2,4-dinitrophenyl)piperidin-4-amine)
- 2137653-00-8(5-2-(1H-pyrazol-4-yl)ethyl-1,2,4-oxadiazole-3-carboxylic acid)
- 1805532-01-7(Ethyl 4-(aminomethyl)-6-(difluoromethyl)-2-fluoropyridine-3-carboxylate)
- 899753-78-7(3-(1-ethyl-1H-indol-3-yl)-1-(oxolan-2-yl)methylurea)
- 574011-86-2(2-Propen-1-amine, 3-chloro-, hydrochloride, (2E)-)
- 1485565-50-1(1-cyclohexyl-1H-1,2,3-triazole-4-carbaldehyde)
推奨される供給者
钜澜化工科技(青岛)有限公司
ゴールドメンバー
中国のサプライヤー
大量

Jiangsu Xinsu New Materials Co., Ltd
ゴールドメンバー
中国のサプライヤー
大量

Jiangxi Boyang Pharmaceutical Chemical Co., Ltd
ゴールドメンバー
中国のサプライヤー
大量

Shenzhen Jianxing Pharmaceutical Technology Co., Ltd.
ゴールドメンバー
中国のサプライヤー
試薬

Wuhan brilliant Technology Co.,Ltd
ゴールドメンバー
中国のサプライヤー
大量
